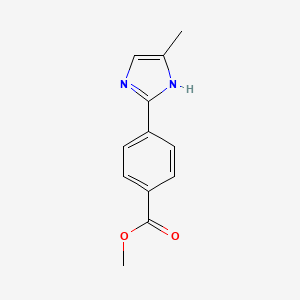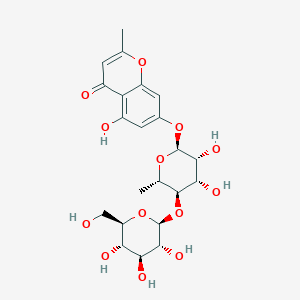![molecular formula C20H16ClNO4 B13907976 1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride, also known as chelerythrine chloride, is a naturally occurring benzophenanthridine alkaloid. It is derived from the plant Chelidonium majus and other members of the Papaveraceae family. This compound is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride typically involves the oxidation of protopine or related alkaloids. One common method includes the use of hydrogen peroxide or chlorine to oxidize protopine, followed by crystallization and purification steps to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from plant sources or through synthetic routes involving the oxidation of precursor alkaloids. The process involves several steps, including extraction, purification, and crystallization to ensure the compound’s purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chlorine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzophenanthridine derivatives.
Aplicaciones Científicas De Investigación
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting protein kinase C.
Industry: Used in the production of dyes and fluorescent markers
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of protein kinase C, a key enzyme involved in various cellular processes. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it affects other molecular targets and pathways, including the suppression of c-Src/FAK signaling and the Janus kinase 2/STAT3 pathway .
Comparación Con Compuestos Similares
Similar Compounds
- Sanguinarine
- Berberine
- Nitidine chloride
- Sanguinarine chloride
Uniqueness
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride is unique due to its dual methoxy groups and its ability to inhibit protein kinase C specifically. This specificity makes it a valuable compound in cancer research and therapy .
Propiedades
Fórmula molecular |
C20H16ClNO4 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride |
InChI |
InChI=1S/C20H15NO4.ClH/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2;/h3-9H,10H2,1-2H3;1H |
Clave InChI |
WZAZXWZNNMQJTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)



![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)

![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)




